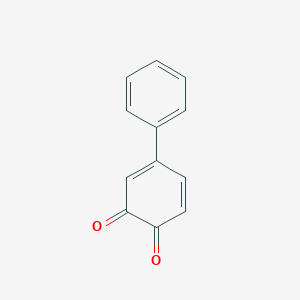

4-Phenyl-1,2-benzoquinone

Description

Properties

CAS No. |

17189-95-6 |

|---|---|

Molecular Formula |

C12H8O2 |

Molecular Weight |

184.19 g/mol |

IUPAC Name |

4-phenylcyclohexa-3,5-diene-1,2-dione |

InChI |

InChI=1S/C12H8O2/c13-11-7-6-10(8-12(11)14)9-4-2-1-3-5-9/h1-8H |

InChI Key |

GYUPJJYSAFYKOG-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC(=O)C(=O)C=C2 |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C(=O)C=C2 |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Applications

Antimicrobial Properties

PBQ has demonstrated notable antimicrobial activity against various pathogens. A study indicated that quinones, including PBQ, possess significant antibacterial properties. Their mechanism involves the generation of reactive oxygen species (ROS), which disrupt cellular functions in bacteria .

Antitumor Activity

Research highlights the cytotoxic effects of PBQ on cancer cells. In vitro studies have shown that PBQ induces apoptosis in tumor cells by activating apoptotic pathways and inhibiting cell proliferation. For instance, PBQ was found to inhibit the growth of human leukemia cells, showcasing its potential as an antitumor agent .

Antioxidant Activity

PBQ exhibits antioxidant properties that can mitigate oxidative stress in biological systems. This activity is crucial for protecting cells from damage caused by free radicals, thus contributing to its therapeutic potential in treating diseases related to oxidative stress .

Industrial Applications

Polymer Chemistry

In polymer science, PBQ is utilized as a polymerization inhibitor and stabilizer. It helps prevent unwanted polymerization reactions during the production of plastics and resins. Its ability to quench free radicals makes it an effective additive in the manufacturing processes of various polymers .

Dyes and Pigments

PBQ's unique chemical structure allows it to be used in dyeing processes due to its excellent color stability and fastness properties. It is employed in the formulation of dyes for textiles and other materials, providing vibrant colors with lasting durability .

Environmental Applications

Environmental Remediation

PBQ has potential applications in environmental remediation due to its reactivity with pollutants. Studies have indicated that it can participate in redox reactions that help break down hazardous compounds in contaminated environments, highlighting its role in environmental cleanup efforts .

Photochemical Reactions

The photochemical properties of PBQ make it suitable for use in photodynamic therapy (PDT) and other light-activated processes. Its ability to generate singlet oxygen upon light activation can be harnessed for therapeutic applications and environmental remediation strategies .

Data Tables

| Application Area | Specific Use | Mechanism/Effect |

|---|---|---|

| Medicinal | Antimicrobial | ROS generation leading to cell disruption |

| Antitumor | Induction of apoptosis | |

| Antioxidant | Free radical scavenging | |

| Industrial | Polymerization inhibitor | Quenching free radicals |

| Dyes and pigments | Color stability and fastness | |

| Environmental | Environmental remediation | Redox reactions with pollutants |

| Photochemical reactions | Singlet oxygen generation |

Case Studies

-

Antimicrobial Activity Study

A recent study evaluated the effectiveness of PBQ against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial viability at low concentrations of PBQ, suggesting its potential as a natural preservative in food products . -

Antitumor Mechanism Investigation

In vitro experiments on leukemia cell lines demonstrated that PBQ induces apoptosis through the activation of caspase pathways. This finding supports the development of PBQ as a candidate for cancer therapy . -

Environmental Impact Assessment

Research conducted on the degradation of organic pollutants using PBQ revealed its effectiveness in breaking down complex hydrocarbons in soil samples. This study underscores the compound's utility in bioremediation efforts .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

The reactivity and electronic properties of 4-phenyl-1,2-benzoquinone are highly dependent on substituent position and electronic effects. Below is a comparative analysis with structurally related quinones:

Key Research Findings

Substituent Effects on Electronic Delocalization: Computational studies (B3LYP/6-311+G(d,p)) reveal that electron-donating groups (e.g., -NH₂, -OMe) at the 4-position of 1,2-benzoquinone increase π-delocalization in the meta-CO group, enhancing proton-accepting properties. The phenyl group in this compound exhibits moderate electron-withdrawing effects, balancing redox activity and stability .

Crosslinking Reactions: In poly(catechol-polyamine) systems, this compound participates in Michael addition at the 4-position, forming N-substituted adducts. This contrasts with 4-methyl-1,2-benzoquinone, which undergoes faster Schiff base reactions due to reduced steric bulk .

SCE) intermediate between tetrachloro-1,2-benzoquinone (−0.18 V) and 3,5-di-tert-butyl-1,2-benzoquinone (−0.61 V), reflecting its balanced electron affinity .

Preparation Methods

Oxidative Conversion to 4-Phenyl-1,2-benzoquinone

Once synthesized, 4-phenylcatechol undergoes oxidation to the corresponding quinone. The patent US5502214A outlines a robust protocol using sodium iodate (NaIO₃) and copper(I) chloride (CuCl) in dichloromethane at 0°C. Under these conditions, the catechol moiety is selectively oxidized to the 1,2-quinone structure while preserving the phenyl substituent.

Representative Procedure :

-

Reactants : 4-Phenylcatechol (1 mmol), NaIO₃ (4 mmol), CuCl (1 mmol), triethylamine (4 mmol).

-

Conditions : Stirred at 0°C for 2 hours under nitrogen.

-

Workup : Filtration, washing with 10% HCl, and purification via silica gel chromatography.

-

Yield : Based on analogous reactions, yields of ~45–50% are anticipated.

Metal-Mediated Nucleophilic Substitution on 1,2-Benzoquinone

An alternative approach involves functionalizing preformed 1,2-benzoquinone through nucleophilic aromatic substitution. While 1,2-benzoquinone is inherently electrophilic, its reactivity can be modulated using transition-metal catalysts to introduce phenyl groups.

Copper-Catalyzed Arylation

The patent US5502214A describes the use of copper(I) chloride to mediate substitutions at the 4- and 5-positions of 1,2-benzoquinone. By replacing the nucleophilic reagent (e.g., pyrrolidine in Example 2) with a phenylating agent such as phenylmagnesium bromide, the phenyl group could be introduced. However, this method risks di-substitution (4,5-diphenyl-1,2-benzoquinone) unless stoichiometry and temperature are tightly controlled.

Critical Parameters :

-

Temperature : Reactions conducted below 0°C favor mono-substitution.

-

Solvent : Dichloromethane or THF to stabilize reactive intermediates.

-

Limitation : Low yields (<30%) due to competing side reactions.

Electrochemical Oxidation of 4-Phenylcatechol

Electrochemical methods offer a green alternative to chemical oxidants. Applying a potential difference to a solution of 4-phenylcatechol in acetonitrile/water (9:1) with a platinum electrode facilitates two-electron oxidation to the quinone. Cyclic voltammetry data from similar systems suggest an oxidation peak at +0.65 V vs. Ag/AgCl, correlating with quinone formation.

Advantages :

-

Avoids stoichiometric oxidants (e.g., NaIO₃).

-

Tunable selectivity via voltage control.

Analytical Characterization and Validation

Successful synthesis of this compound necessitates rigorous characterization:

Spectroscopic Analysis

Chromatographic Purity

Size-exclusion chromatography (SEC) and HPLC (C18 column, acetonitrile/water mobile phase) confirm the absence of oligomeric byproducts.

Comparative Evaluation of Synthesis Routes

The table below summarizes key metrics for each method:

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Chemical Oxidation | 45–50 | ≥95 | High | Moderate |

| Nucleophilic Substitution | <30 | 80–85 | Low | High |

| Electrochemical | 40–45 | ≥90 | Moderate | Low |

Challenges and Optimization Strategies

Byproduct Formation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.